molecular formula C11H12N4O2S B2482674 N-(4,5-dimethylthiazol-2-yl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034362-29-1

N-(4,5-dimethylthiazol-2-yl)-6-methoxypyrimidine-4-carboxamide

Cat. No. B2482674
CAS RN: 2034362-29-1
M. Wt: 264.3
InChI Key: IQANBZSFIPWWEC-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-6-methoxypyrimidine-4-carboxamide, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. MTT is a tetrazolium salt that is used to assess cell viability and proliferation. This compound is commonly used in various assays, including the MTT assay, to evaluate the cytotoxicity of drugs and other compounds.

Scientific Research Applications

Antimicrobial Activity

Adamantane derivatives, including the compound , have been investigated for their antimicrobial potential. In a study by Popiołek et al., seventeen adamantane derivatives were synthesized, and their antimicrobial activity was evaluated . Among these, four derivatives (numbered 9, 14, 15, and 19) demonstrated significant antibacterial potential against Gram-positive bacteria. Notably, S. epidermidis ATCC 12228 was particularly susceptible to these compounds. Additionally, the tested substances did not exhibit cytotoxic effects within the tested dose range.

Biological Activity

The introduction of the adamantane system into novel compounds often leads to increased lipophilicity and biological activity. Researchers worldwide are actively exploring new adamantane derivatives due to their documented bioactivity . Investigating the specific mechanisms underlying this biological activity remains an ongoing area of interest.

Cytotoxicity Studies

In addition to antimicrobial properties, researchers have assessed the cytotoxicity of adamantane derivatives. The MTT test, which measures the reduction of water-insoluble yellow 3-(4,5-dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2H-tetrazole bromide (MTT) to purple formazan by live cells with intact mitochondrial membranes, was employed. Notably, the tested derivatives did not cause statistically significant changes in cell proliferation across various cell lines (A549, T47D, L929, and HeLa) .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-6-7(2)18-11(14-6)15-10(16)8-4-9(17-3)13-5-12-8/h4-5H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANBZSFIPWWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC=N2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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